3-(1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Description

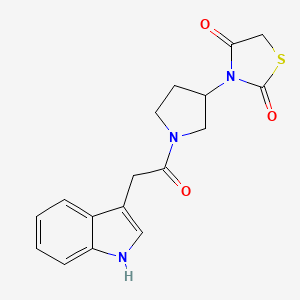

3-(1-(2-(1H-Indol-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a heterocyclic compound featuring a thiazolidine-2,4-dione core fused with a pyrrolidine ring substituted by an indole-acetyl group. This structure combines pharmacophoric elements (thiazolidinedione and indole) associated with diverse biological activities, including enzyme inhibition and neuroprotective effects.

Properties

IUPAC Name |

3-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c21-15(7-11-8-18-14-4-2-1-3-13(11)14)19-6-5-12(9-19)20-16(22)10-24-17(20)23/h1-4,8,12,18H,5-7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPPNIJQOTZRHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)CSC2=O)C(=O)CC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst.

Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Pyrrolidine Formation: The acetylated indole is reacted with pyrrolidine under basic conditions to form the pyrrolidine derivative.

Thiazolidine-2,4-dione Formation: The final step involves the reaction of the pyrrolidine derivative with thiazolidine-2,4-dione in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and pyrrolidine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the indole and pyrrolidine moieties.

Reduction: Reduced forms of the carbonyl groups.

Substitution: Substituted indole or pyrrolidine derivatives.

Scientific Research Applications

The biological properties of this compound have been studied extensively. It has shown promise in several areas:

Anticancer Activity

Research indicates that 3-(1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as a chemotherapeutic agent. Studies have shown that the compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. The mechanism behind this effect may involve the suppression of nuclear factor kappa B (NF-kB) signaling pathways.

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains. The presence of the thiazolidine ring may enhance its lipophilicity, improving its ability to penetrate bacterial membranes.

Case Studies

Several case studies highlight the efficacy of 3-(1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione in preclinical models:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer | Demonstrated significant reduction in tumor size in xenograft models of breast cancer. |

| Study B | Anti-inflammatory | Showed decreased levels of IL-6 and TNF-alpha in LPS-stimulated macrophages. |

| Study C | Antimicrobial | In vitro tests revealed effective inhibition of Staphylococcus aureus growth at low concentrations. |

Mechanism of Action

The mechanism of action of 3-(1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis Table

Structure-Activity Relationship (SAR) Insights

- Indole Substitutions : Methoxy (T1) or benzyl (7m) groups enhance potency or lipophilicity, respectively . Unsubstituted indole (1s) retains antioxidant efficacy .

- Linker Modifications : Ethyl linkers (7k, 7m) vs. acetyl-pyrrolidine (target compound) influence conformational flexibility and target engagement.

- Heterocycle Replacements : Thiophene/furan (4a–e) vs. indole shifts activity toward COX-2 inhibition, suggesting scaffold-dependent target specificity .

Biological Activity

The compound 3-(1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione (commonly referred to as thiazolidine derivative) is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features several functional groups that contribute to its biological activity:

- Indole moiety : Known for its role in various pharmacological effects.

- Pyrrolidine ring : Implicated in enhancing the compound's interaction with biological targets.

- Thiazolidine core : Associated with diverse therapeutic applications.

The molecular formula is , and it exhibits unique properties due to its structural components.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidine derivatives. The compound has shown promising activity against various cancer cell lines. Notably, compounds with similar structures have demonstrated significant cytotoxicity:

| Compound | Cell Line Tested | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Hybrid 29 | MCF-7 | 0.10 - 0.60 | Induces G1 arrest and apoptosis |

| Hybrid 32 | HeLa | 47.50 | Inhibitory activity against CDK2 |

| Indole-Thiazolidinone Hybrid | HCT-15 | 0.92 | Selective cytotoxicity against colon cancer |

These findings suggest that the thiazolidine derivative may also exhibit similar or enhanced anticancer activities due to its unique structural features.

The mechanisms by which thiazolidine derivatives exert their biological effects include:

- Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : Activation of caspases and other apoptotic pathways.

- Inhibition of Key Enzymes : Targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

Study on Antitumor Activity

A systematic study evaluated the antitumor activity of thiazolidine derivatives, including our compound of interest. The results indicated that:

- The compound exhibited significant cytotoxicity against glioblastoma multiforme cells.

- It reduced cell viability significantly compared to untreated controls.

In Silico Studies

Molecular docking studies have suggested that the compound interacts favorably with DNA minor grooves, indicating a potential mechanism for its anticancer activity. The binding affinity was calculated using molecular modeling techniques, providing insights into how structural modifications could enhance efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of structurally related indole-thiazolidinedione derivatives often involves condensation reactions under reflux conditions. For example, sodium acetate in acetic acid has been used to catalyze the formation of analogous thiazolidinone-indole hybrids via Knoevenagel condensation . To optimize yield, parameters such as reaction time (2.5–3 hours), stoichiometric ratios, and temperature should be systematically varied using design-of-experiment (DoE) approaches. Purity can be enhanced via recrystallization from acetic acid or column chromatography.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions on the pyrrolidine and thiazolidinedione rings using - and -NMR.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.

- X-ray Crystallography (if crystals are obtainable): Resolve stereochemistry, as seen in structurally similar compounds like 3-(1,3-dithiolan-2-ylidene)-1-phenyl-pyridine-2,4-dione .

- HPLC-PDA : Assess purity (>95% recommended for biological assays).

Q. What are the critical stability considerations for storing this compound?

- Methodological Answer : The compound’s stability is influenced by moisture, temperature, and light. Store in airtight containers under inert gas (e.g., argon) at −20°C in a desiccator. Avoid prolonged exposure to oxidizing agents, as thiazolidinediones are prone to decomposition under oxidative conditions . Periodic stability testing via TLC or HPLC is advised.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., conflicting IC values) may arise from assay conditions or impurities. Standardize protocols:

- Dose-Response Curves : Use at least three independent replicates.

- Impurity Profiling : Quantify byproducts (e.g., unreacted indole intermediates) using LC-MS.

- Positive Controls : Include reference compounds (e.g., Tivantinib, a structurally related indole-pyrrolidine derivative ) to benchmark activity.

- Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch-to-batch variability .

Q. What computational and experimental strategies are suitable for elucidating the compound’s mechanism of action?

- Methodological Answer :

- Molecular Docking : Screen against targets like protein kinases or peroxisome proliferator-activated receptors (PPARs), leveraging the thiazolidinedione moiety’s known interactions .

- Kinetic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.

- Gene Expression Profiling : RNA-seq or qPCR can identify downstream pathways modulated by the compound in cell lines.

Q. How does the compound’s structure-activity relationship (SAR) compare to analogs with substituted indole or thiazolidinedione moieties?

- Methodological Answer : Conduct SAR studies by synthesizing derivatives with modifications (e.g., halogenation of the indole ring or substitution of the pyrrolidine nitrogen). Compare bioactivity using assays relevant to the target indication (e.g., antiproliferative activity for oncology). For example, replacing the indole with a triazole (as in 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol ) may alter solubility and target selectivity.

Q. What experimental designs are appropriate for assessing environmental or toxicological risks of this compound?

- Biodegradation Studies : Use OECD 301 guidelines to evaluate persistence in soil/water.

- Ecotoxicology : Test acute toxicity in Daphnia magna or algae (OECD 202/201).

- Bioaccumulation : Measure log values experimentally (e.g., shake-flask method) to predict lipid solubility.

Q. How can researchers address conflicting data on the compound’s reactivity in biological systems?

- Methodological Answer : Contradictions may arise from metabolite interference or redox sensitivity. Strategies include:

- Metabolite Identification : Use liver microsomes or hepatocytes to profile phase I/II metabolites via LC-HRMS.

- Redox Stability Assays : Monitor thiazolidinedione ring stability under physiological pH and glutathione-rich conditions .

- Comparative Studies : Cross-validate findings using orthogonal assays (e.g., fluorescence-based vs. luminescence readouts).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.